Morpholin-4-YL-(4-methyl)phenyl-acetic acid
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Overview
Description
Morpholin-4-YL-(4-methyl)phenyl-acetic acid is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . This compound is known for its solid physical state, with a melting point ranging from 209-215°C and a predicted boiling point of approximately 365.6°C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholin-4-YL-(4-methyl)phenyl-acetic acid typically involves the reaction of morpholine with 4-methylphenylacetic acid under specific conditions. One common method includes the use of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often involve the use of transition metal catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-YL-(4-methyl)phenyl-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Morpholin-4-YL-(4-methyl)phenyl-acetic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of morpholin-4-YL-(4-methyl)phenyl-acetic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to morpholin-4-YL-(4-methyl)phenyl-acetic acid include:
Morpholin-4-yl-phenyl-acetic acid: A compound with a similar structure but without the methyl group on the phenyl ring.
Morpholin-4-yl-thiophen-3-yl-acetic acid: A compound with a thiophene ring instead of a phenyl ring.
(5- [Morpholin-4-yl (phenyl)methyl]-1H-tetrazol-1-yl)acetic acid: A compound with a tetrazole ring in place of the phenyl ring.
Uniqueness
This compound is unique due to the presence of both the morpholine ring and the 4-methylphenyl group, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and pathways, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-(4-methylphenyl)-2-morpholin-4-ylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-10-2-4-11(5-3-10)12(13(15)16)14-6-8-17-9-7-14/h2-5,12H,6-9H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXNONCNAKPQBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640538 |
Source
|
Record name | (4-Methylphenyl)(morpholin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
490026-98-7 |
Source
|
Record name | (4-Methylphenyl)(morpholin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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